molecular formula C5H7BrN2S B6157290 [(5-bromo-1,3-thiazol-2-yl)methyl](methyl)amine CAS No. 933692-71-8

[(5-bromo-1,3-thiazol-2-yl)methyl](methyl)amine

Cat. No. B6157290
CAS RN: 933692-71-8
M. Wt: 207.1
InChI Key:
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Description

The compound “(5-bromo-1,3-thiazol-2-yl)methylamine” is a derivative of thiazole . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities and are used in the synthesis of various drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide .


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are diverse. For instance, the synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

The future directions for the research on “(5-bromo-1,3-thiazol-2-yl)methylamine” and similar compounds could involve the design and development of different thiazole derivatives with enhanced biological activities . This could include the synthesis of new compounds with lesser side effects and the exploration of their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(5-bromo-1,3-thiazol-2-yl)methyl](methyl)amine involves the reaction of 5-bromo-2-chloro-1,3-thiazole with methylamine in the presence of a base.", "Starting Materials": [ "5-bromo-2-chloro-1,3-thiazole", "methylamine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 5-bromo-2-chloro-1,3-thiazole to a reaction flask", "Add methylamine to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

933692-71-8

Molecular Formula

C5H7BrN2S

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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